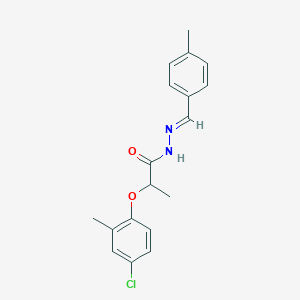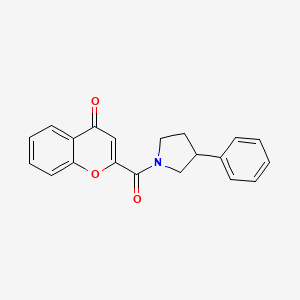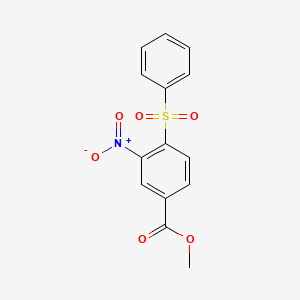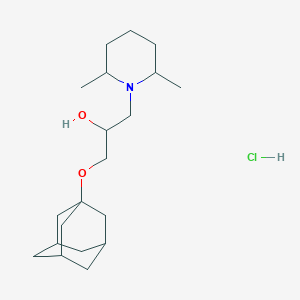![molecular formula C18H20FN3O4S B2483884 2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide CAS No. 2034542-95-3](/img/structure/B2483884.png)
2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds typically involves multi-step chemical reactions, including the use of catalysts like palladium (Pd) in oxidative aminocarbonylation reactions to form the core structure, followed by additional steps to introduce specific functional groups (Gabriele et al., 2006). These processes are carefully designed to yield high-purity products and often require specific conditions like controlled temperatures and pressures.
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and NMR spectroscopy, are crucial for confirming the structure of synthesized compounds. For example, compounds with thiadiazole rings have been structurally characterized to confirm their configurations and understand their molecular geometries, which are vital for predicting their interactions and reactivity (Banu et al., 2013).
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Compounds with related structures have been synthesized and tested for their potential antibacterial and antifungal properties. For instance, derivatives of 2-(6-methoxy-2-naphthyl)propionamide demonstrated significant activity against various bacterial and fungal strains, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013). This suggests that the compound could also possess antimicrobial properties, potentially contributing to the development of new therapeutic agents.
Photodynamic Therapy for Cancer Treatment
The study of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has revealed their high singlet oxygen quantum yield, indicating a significant potential for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment (Pişkin et al., 2020). Given the structural sophistication and functional groups in "2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide," it may also be a candidate for exploration in PDT applications.
Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown promising antioxidant and anticancer activities. Certain derivatives exhibited anticancer activity against glioblastoma and breast cancer cell lines, suggesting the potential for the compound to contribute to anticancer research and therapy (Tumosienė et al., 2020).
Fluorescence and Chemical Sensing
Research on 2-amino-1,3,4-thiadiazoles has explored their dual fluorescence effects, which can be influenced by molecular aggregation and specific substituents. This characteristic could be leveraged for fluorescence-based applications, such as chemical sensing or biological imaging, hinting at the potential utility of "2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide" in similar roles (Budziak et al., 2019).
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-11-9-15-16(22(4)27(24,25)21(15)3)10-14(11)20-18(23)12(2)26-17-8-6-5-7-13(17)19/h5-10,12H,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRXOXHSYANPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C(C)OC3=CC=CC=C3F)N(S(=O)(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2483802.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2483805.png)
![4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride](/img/structure/B2483807.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2483810.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2483812.png)

![6-Tert-butyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2483814.png)
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2483815.png)


![N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2483822.png)
![Spiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2483823.png)